2-Methoxy-4-(trifluoromethyl)aniline hydrochloride

Description

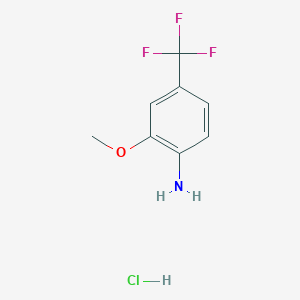

2-Methoxy-4-(trifluoromethyl)aniline hydrochloride is a halogenated aromatic amine derivative featuring a methoxy group (-OCH₃) at the ortho position (C2) and a trifluoromethyl (-CF₃) group at the para position (C4) relative to the aniline nitrogen. Its molecular formula is C₈H₉ClF₃NO, with a molecular weight of 227.61 g/mol (calculated). This compound is typically synthesized via hydrochlorination of the corresponding free-base aniline, as inferred from analogous procedures in and .

As a building block in organic synthesis, it is utilized in pharmaceutical and agrochemical research, particularly in the preparation of heterocyclic compounds (e.g., marinopyrroles in ) and functionalized aromatic systems . The hydrochloride salt enhances solubility in polar solvents, facilitating its use in coupling reactions and catalytic processes.

Properties

IUPAC Name |

2-methoxy-4-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO.ClH/c1-13-7-4-5(8(9,10)11)2-3-6(7)12;/h2-4H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWSKISZUDWTLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820747-49-6 | |

| Record name | 2-methoxy-4-(trifluoromethyl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(trifluoromethyl)aniline hydrochloride typically involves the following steps:

Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amino group, forming 2-methoxy-4-aminobenzene.

Trifluoromethylation: The amino group is then substituted with a trifluoromethyl group using a suitable trifluoromethylating agent under specific conditions.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common methods include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

Substitution: The methoxy and trifluoromethyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Substitution reactions often require catalysts like palladium (Pd) and specific ligands to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that 2-Methoxy-4-(trifluoromethyl)aniline hydrochloride exhibits notable antimicrobial properties. Research indicates that compounds containing the trifluoromethyl group can enhance lipophilicity, which may improve membrane penetration and interaction with biological targets such as enzymes and receptors . This property is crucial for developing new antibiotics and antifungal agents.

Case Studies

- A study published in MDPI highlighted the antimicrobial activity of derivatives of 4-trifluoromethyl aniline, showing effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, indicating the potential for these compounds in treating resistant infections.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its structure allows chemists to modify and create more complex chemical entities, which are essential in drug development and material science .

Synthesis Pathways

The synthesis of this compound typically involves the following reactions:

- Amination Reactions : The compound can be synthesized through the amination of corresponding nitro compounds under hydrogenation conditions using palladium catalysts .

- Halogenation and Ammoniation : These methods can also be adapted to produce various derivatives with tailored properties for specific applications .

Material Science

Applications in Polymer Chemistry

The incorporation of trifluoromethyl groups into polymers has been shown to enhance thermal stability and chemical resistance, making this compound a candidate for developing advanced materials. Its ability to modify surface properties can lead to applications in coatings and adhesives.

Environmental Chemistry

Pesticide Intermediates

The compound is also noted for its role as an intermediate in the synthesis of agrochemicals, particularly insecticides. It has been utilized in the preparation of pyrazole-type insecticides, which are effective against a wide range of pests while being less harmful to non-target organisms .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The trifluoromethyl (-CF₃) group in all analogs enhances electron-withdrawing effects, stabilizing the aromatic ring and directing electrophilic substitution to specific positions. For example, in 2-methoxy-4-CF₃ derivatives, the methoxy group (-OCH₃) at C2 acts as an electron donor, further modulating reactivity . Halogen substituents (e.g., -Cl in ) increase electrophilicity, making these compounds suitable for nucleophilic aromatic substitution (SNAr) reactions .

Physicochemical Properties :

- The hydrochloride salt form improves aqueous solubility compared to free-base anilines, critical for reactions in polar solvents (e.g., acetic acid in ) .

- Bulkier substituents (e.g., -OCH₂CH₂OCH₃ in ) increase molecular weight and may reduce crystallinity, complicating purification .

Applications: The methoxy-trifluoromethyl combination in the target compound is pivotal for synthesizing bioactive marine natural products (e.g., marinopyrroles) .

Research Findings and Case Studies

Comparative Reactivity in Catalytic Amination

demonstrates that dimethylamine hydrochloride reacts with brominated aromatics under nickel catalysis. Analogously, the target compound’s -CF₃ group could influence catalytic efficiency in cross-coupling reactions due to its electron-withdrawing nature .

Biological Activity

2-Methoxy-4-(trifluoromethyl)aniline hydrochloride (CAS No. 1820747-49-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more potent and selective. This article reviews the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a methoxy group and a trifluoromethyl group attached to an aniline core. This structure contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H8F3N·HCl |

| Molecular Weight | 201.61 g/mol |

| CAS Number | 1820747-49-6 |

| Solubility | Soluble in water |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds with trifluoromethyl groups have been shown to inhibit various enzymes, including those involved in cancer cell proliferation and angiogenesis.

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes, which can lead to apoptosis in cancer cells.

- Receptor Modulation : It may act as a modulator for certain receptors, enhancing or inhibiting their activity based on structural interactions.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit promising anticancer activities. For example, studies have shown that trifluoromethyl-substituted anilines can inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumor growth.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens. Its mechanism likely involves disrupting bacterial cell wall synthesis or function.

Case Studies

- Anticancer Activity : A study conducted on a series of trifluoromethyl-substituted anilines revealed that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition at low concentrations .

- Antimicrobial Efficacy : In vitro tests showed that this compound displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to better understand how modifications impact biological activity. The inclusion of the trifluoromethyl group has been correlated with increased potency in inhibiting serotonin uptake and other biological pathways .

Q & A

Q. What is a reliable synthetic route for 2-methoxy-4-(trifluoromethyl)aniline hydrochloride?

A validated synthesis involves deprotection of the tert-butyl carbamate precursor using 4 N HCl in 1,4-dioxane. After stirring overnight at room temperature, the product is isolated via filtration following precipitation with ether/hexane (1:3), yielding 82% of the hydrochloride salt . Key considerations include controlling reaction time to avoid over-acidification and optimizing solvent ratios for efficient crystallization.

Q. How can the purity and identity of the compound be confirmed experimentally?

Use orthogonal analytical methods:

Q. What safety precautions are critical when handling this compound?

Refer to safety data for structurally similar aromatic amines:

- Use gloves and eye protection (S37/39) to avoid skin/eye contact .

- Work in a fume hood due to potential HCl vapor release during synthesis .

Advanced Research Questions

Q. How can structural ambiguities (e.g., rotational disorder in the methoxy group) be resolved during crystallographic refinement?

Employ the SHELXL program to model disorder using PART and ISOR commands. For twinned crystals, apply TWIN and BASF instructions to refine twin laws. High-resolution data (>1.0 Å) improves electron density maps for accurate placement of trifluoromethyl and methoxy groups .

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in nucleophilic aromatic substitution?

Compare reaction rates with non-fluorinated analogs (e.g., 4-methyl or 4-methoxy derivatives). The strong electron-withdrawing effect of CF₃ reduces electron density at the para position, suppressing electrophilic substitution but enhancing stability of intermediates in Ullmann or Buchwald-Hartwig couplings. Kinetic studies via ¹⁹F NMR can track substituent effects .

Q. What strategies mitigate batch-to-batch variability in impurity profiles?

Q. How can conflicting NMR data (e.g., splitting patterns for aromatic protons) be interpreted?

Perform 2D NMR (COSY, NOESY) to resolve coupling between adjacent protons. For example, the methoxy group at position 2 deshields the neighboring proton, causing a downfield shift (~δ 6.8–7.2 ppm). DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts and validate assignments .

Q. What mechanistic insights explain low yields in reductive amination involving this compound?

The trifluoromethyl group increases steric hindrance, slowing imine formation. Use in situ IR or reaction calorimetry to monitor intermediate stability. Catalytic systems like Pd/C or NaBH₃CN may require higher equivalents (2–3 eq.) or elevated temperatures (50–60°C) to drive the reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.